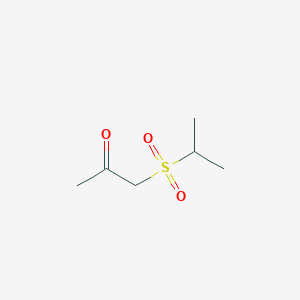
6-bromo-5-fluoroisochroman-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-5-fluoroisochroman-1-one is an organic compound that belongs to the class of isochromenones It is characterized by the presence of bromine and fluorine atoms attached to the isochromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-fluoroisochroman-1-one typically involves the bromination and fluorination of the isochromenone core. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-bromo-5-fluoroisochroman-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted isochromenones with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: The major products are ketones or carboxylic acids.
Reduction Reactions: The major products are alcohols.
科学的研究の応用
6-bromo-5-fluoroisochroman-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-5-fluoroisochroman-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, leading to changes in their structure and function. The compound may inhibit or activate certain enzymes or receptors, thereby exerting its effects on cellular pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Uniqueness
6-bromo-5-fluoroisochroman-1-one is unique due to its specific substitution pattern on the isochromenone core. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds.
特性
分子式 |
C9H6BrFO2 |
|---|---|
分子量 |
245.04 g/mol |
IUPAC名 |
6-bromo-5-fluoro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H6BrFO2/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)12/h1-2H,3-4H2 |
InChIキー |
JPGWCQOPYUUADA-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C2=C1C(=C(C=C2)Br)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one](/img/structure/B8621725.png)

![5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B8621732.png)


![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzoic acid](/img/structure/B8621775.png)

![Di[3,5-di(trifluoromethyl)phenyl]methylamine](/img/structure/B8621792.png)

![N,N'-[4-(Dimethylamino)benzylidene]bis(phenylacetamide)](/img/structure/B8621803.png)

![1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]-](/img/structure/B8621831.png)
